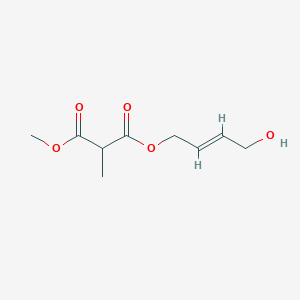

Dimethyl (4-hydroxy-2-butenyl) malonate

Description

Dimethyl malonate (DMM), a diester derivative of malonic acid (HOOC-CH2-COOH), is a versatile compound in organic synthesis. Its structure features two methyl ester groups attached to a central malonate core, rendering it reactive due to the acidic α-hydrogens (pKa = 2.34 in water, 15.9 in DMSO) . DMM is synthesized via alkylation of malonic acid or through carbonylation of dimethoxymethane . It is widely used as a precursor in the malonic ester synthesis, enabling the preparation of substituted carboxylic acids, heterocycles (e.g., barbiturates), and pharmaceuticals . In catalysis, DMM serves as a nucleophile in asymmetric allylic alkylation (AAA) reactions, achieving up to 90% enantiomeric excess (ee) with palladium-BINAP complexes . Additionally, DMM derivatives exhibit biological activity, such as hypoglycemic effects and enzyme inhibition .

Properties

Molecular Formula |

C9H14O5 |

|---|---|

Molecular Weight |

202.20 g/mol |

IUPAC Name |

1-O-[(E)-4-hydroxybut-2-enyl] 3-O-methyl 2-methylpropanedioate |

InChI |

InChI=1S/C9H14O5/c1-7(8(11)13-2)9(12)14-6-4-3-5-10/h3-4,7,10H,5-6H2,1-2H3/b4-3+ |

InChI Key |

JUPICDVVPNJMGR-ONEGZZNKSA-N |

Isomeric SMILES |

CC(C(=O)OC)C(=O)OC/C=C/CO |

Canonical SMILES |

CC(C(=O)OC)C(=O)OCC=CCO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of dimethyl (4-hydroxy-2-butenyl) malonate typically involves the alkylation of dimethyl malonate with a suitably functionalized 4-hydroxy-2-butenyl halide or equivalent electrophile. This approach leverages the nucleophilicity of the malonate anion and the electrophilicity of the allylic halide or related intermediate.

Key steps include:

- Generation of the malonate carbanion by deprotonation with a strong base.

- Nucleophilic substitution on an allylic halide or equivalent to introduce the 4-hydroxy-2-butenyl group.

- Potential protection/deprotection of the hydroxy group if necessary to prevent side reactions.

- Purification and characterization of the final ester product.

Preparation of the 4-Hydroxy-2-butenyl Electrophile

A critical precursor is the 4-hydroxy-2-butenyl moiety, which can be prepared via:

- Allylic oxidation of 3-methyl-2-buten-1-ol derivatives.

- Halogenation of 3-methyl-2-buten-1-ol followed by substitution or direct use as an electrophile.

- Use of selenium dioxide and tert-butyl hydroperoxide for selective allylic oxidation, as demonstrated in related chromene derivatives (analogous allylic oxidation methods).

Malonate Alkylation Procedure

The alkylation of dimethyl malonate is conducted under anhydrous conditions:

- Base: Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium ethoxide (NaOEt) are commonly used to generate the malonate carbanion.

- Solvent: Anhydrous ethers such as tetrahydrofuran (THF) or diethyl ether.

- Electrophile: 4-hydroxy-2-butenyl halide (e.g., bromide or chloride) or a protected derivative.

- Temperature: Typically 0 °C to room temperature to control reaction rate and minimize side reactions.

- Workup: Aqueous acidic or neutral quench, extraction, drying over magnesium sulfate, and purification by distillation or chromatography.

Representative Patent-Based Synthesis Insights

According to US Patent US4254282A, related malonate esters with substituted 3-methyl-2-butenyl groups are prepared by:

- Reacting malonate esters with 3-methyl-1-trihalomethyl-2-butenyl derivatives.

- Employing diketene for acetoacetate formation, followed by diazo transfer and cyclization steps.

- Purification involves washing with aqueous acid/base and drying agents, followed by vacuum distillation yielding 46-99% of the desired ester.

While this patent focuses on trihalomethyl-substituted analogues, the synthetic principles apply to hydroxy-substituted butenyl malonates by adjusting the electrophile and protecting groups.

Protection and Functional Group Manipulation

Because the hydroxy group can interfere with alkylation or lead to side reactions, it is common to:

- Protect the hydroxy group as an acetate or mesylate before alkylation.

- Use mild deprotection conditions post-alkylation to regenerate the free hydroxy group.

- For example, acetylation with acetic anhydride and pyridine, followed by deacetylation under basic or acidic conditions, has been employed in analogous systems.

Experimental Data Table: Typical Alkylation Conditions

| Parameter | Typical Condition | Notes |

|---|---|---|

| Malonate ester | Dimethyl malonate | Commercially available |

| Base | Sodium hydride (NaH) | 1.1 equiv, dry conditions |

| Solvent | Tetrahydrofuran (THF) | Anhydrous |

| Electrophile | 4-Hydroxy-2-butenyl bromide (protected) | Prepared or purchased; protection often used |

| Temperature | 0 °C to room temperature | To control reaction rate and selectivity |

| Reaction time | 2-6 hours | Monitored by TLC |

| Workup | Aqueous acid/base wash, drying over MgSO4 | Purification by distillation or chromatography |

| Yield | 60-90% | Depends on electrophile purity and protection |

Research Discoveries and Optimization Notes

- Allylic oxidation methods using selenium dioxide and tert-butyl hydroperoxide provide selective oxidation at the allylic position to form hydroxy-substituted intermediates, though yields can be moderate and require careful reagent balance to minimize decomposition.

- Protection of the hydroxy group prior to alkylation prevents side reactions and improves yields.

- Use of mild bases and low temperatures reduces elimination side products.

- Purification by repeated aqueous washes and drying over magnesium sulfate enhances product purity.

- Vacuum distillation under reduced pressure is preferred to avoid thermal decomposition of sensitive malonate esters.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-hydroxy-2-butenyl) malonate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The double bond in the butenyl group can be reduced to form saturated derivatives.

Substitution: The malonate core can undergo nucleophilic substitution reactions, particularly at the alpha position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.

Substitution: Alkyl halides are commonly used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced butenyl compounds, and various substituted malonates, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Dimethyl (4-hydroxy-2-butenyl) malonate has the molecular formula and a molecular weight of 202.20 g/mol. It features a malonate core with ester functional groups and a hydroxyl group, which may contribute to its reactivity and biological interactions.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various reactions, including:

- Esterification : The compound can undergo esterification reactions to form new esters, which are useful in creating complex organic molecules.

- Michael Addition : The unsaturated hydrocarbon chain makes it suitable for Michael addition reactions, where it can act as a nucleophile.

- Diels-Alder Reactions : Its structure allows for participation in Diels-Alder cycloaddition reactions, leading to the formation of six-membered rings.

Pharmaceutical Research

In pharmaceutical chemistry, this compound is investigated as a potential intermediate in drug discovery. Compounds with similar functional groups have been noted for their biological activities, including:

- Anticancer Properties : Research indicates that derivatives of malonate compounds can exhibit anticancer activity by inhibiting specific enzymes involved in cancer progression.

- Enzyme Inhibition : The presence of hydroxyl groups may enhance the compound's ability to interact with biological targets such as protein tyrosine phosphatases, which play a role in cellular signaling pathways .

Cosmetic Applications

The cosmetic industry is increasingly interested in this compound due to its potential benefits in formulations:

- Moisturizing Agents : The compound's hydroxyl group could contribute to skin hydration properties, making it suitable for inclusion in moisturizers.

- Stabilizers : Its stabilizing properties can help improve the shelf life of cosmetic products by preventing degradation due to environmental factors such as light and heat .

Data Table: Comparison of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reactivity |

| Pharmaceutical Research | Intermediate in drug synthesis | Anticancer properties, enzyme inhibition |

| Cosmetic Formulations | Moisturizers and stabilizers | Improved hydration and product stability |

Case Study 1: Anticancer Activity

A study exploring the anticancer properties of malonate derivatives highlighted the efficacy of compounds similar to this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting potential therapeutic applications .

Case Study 2: Cosmetic Formulation

Research conducted on topical formulations incorporating this compound demonstrated enhanced moisturizing effects compared to traditional formulations. The study employed response surface methodology to optimize ingredient interactions, resulting in improved sensory properties and skin hydration .

Mechanism of Action

The mechanism of action of dimethyl (4-hydroxy-2-butenyl) malonate involves its ability to undergo nucleophilic substitution reactions, forming enolates that can further react with electrophiles. This reactivity is crucial in its role as a synthetic intermediate. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acidity and Reactivity

DMM’s acidity is critical for its reactivity in enolate formation. Compared to cyclic analogs like Meldrum’s acid (pKa = 7.3 in DMSO), DMM is less acidic due to the absence of ring strain and reduced stabilization of the enolate intermediate. Larger malonate esters (e.g., diethyl, di-tert-butyl) exhibit even lower acidity, aligning with their reduced electron-withdrawing effects .

| Compound | pKa (Water) | pKa (DMSO) | Key Reactivity |

|---|---|---|---|

| Dimethyl malonate | 2.34 | 15.9 | High enolate reactivity, moderate acidity |

| Meldrum’s acid | – | 7.3 | Exceptionally acidic, forms stable enolates |

| Diethyl malonate | – | ~16.5 | Lower acidity, steric hindrance in reactions |

Steric and Electronic Effects in Catalysis

DMM’s compact methyl ester groups favor high enantioselectivity in asymmetric catalysis. For example, in Pd-catalyzed AAA reactions, DMM achieves 90% ee with BINAP ligands, while bulkier diethyl or dibenzyl malonates yield lower selectivity (e.g., 28% ee for dibenzyl malonate) due to steric clashes in the transition state . Similarly, in organocatalytic Michael additions, DMM’s low steric demand enhances catalytic efficiency compared to hindered analogs .

Thermal and Physical Properties

DMM-based metal complexes (e.g., Hf and Zr malonates) exhibit superior volatility and lower decomposition temperatures compared to β-diketonate analogs (e.g., acetylacetonates), making them ideal for metal-organic chemical vapor deposition (MOCVD). Diethyl malonate complexes melt at 62°C, whereas DMM derivatives offer balanced thermal stability and reactivity .

Adsorption and Material Science

DMM and diethyl malonate exhibit distinct adsorption behaviors on single-walled carbon nanotubes (SWCNTs). DMM’s smaller molecular size (C5H8O4) allows stronger π-π interactions with SWCNTs compared to diethyl malonate (C7H12O4), impacting applications in nanocomposite fabrication .

Key Research Findings

- Catalysis : DMM’s high enantioselectivity in AAA reactions is unmatched by bulkier malonates, highlighting its utility in asymmetric synthesis .

- Material Science : Homoleptic DMM complexes enable low-temperature MOCVD of HfO2/ZrO2 thin films, critical for semiconductor manufacturing .

- Medicinal Chemistry: DMM-derived inhibitors of DPP III and hypoglycemic agents demonstrate structure-activity relationships superior to non-cyclic 1,3-dicarbonyl analogs .

Q & A

Q. What are the recommended methods for synthesizing and characterizing dimethyl (4-hydroxy-2-butenyl) malonate in laboratory settings?

Methodological Answer: Synthesis typically involves alkylation of malonate esters followed by functional group modifications. For example:

- Alkylation : React dimethyl malonate with allyl bromide in the presence of a base (e.g., sodium ethoxide) to introduce the allyl group.

- Hydroxylation : Use controlled oxidation or epoxidation-hydrolysis steps to introduce the 4-hydroxy-2-butenyl moiety.

Characterization : Employ NMR spectroscopy to confirm ester and hydroxyl group positions, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment. Note that read-across data from structurally similar malonate esters (e.g., diethyl malonate) can guide reaction optimization .

Q. How can researchers assess the absorption and metabolic pathways of this compound in biological systems?

Methodological Answer:

- Dermal Absorption : Use in vitro models (e.g., human cadaver or pig skin) to measure penetration rates, referencing read-across data from diethyl malonate, which showed 0.2–30% absorption depending on exposure duration .

- Metabolism : Apply QSAR tools (e.g., OECD QSAR Toolbox) to predict metabolites. For dimethyl malonate, simulations identified malonic acid and methanol as primary metabolites, with potential oxidative derivatives .

- Excretion : Monitor urinary excretion in rodent models due to the compound’s high water solubility and low log Kow .

Q. What experimental models are appropriate for evaluating the acute and subchronic toxicity of this compound?

Methodological Answer:

- Acute Toxicity : Follow OECD Guideline 423 for oral and dermal LD50 testing. Dimethyl malonate derivatives showed LD50 >2000 mg/kg in rats, indicating low acute toxicity .

- Subchronic Toxicity : Conduct 28–90-day repeated-dose studies (OECD Guideline 408) with endpoints like body weight, organ histopathology, and hematological parameters. A NOAEL of 300 mg/kg-day was reported for dimethyl malonate in rats .

- In Vitro Cytotoxicity : Use primary neuronal cultures (e.g., rat spinal cord neurons) to assess neurotoxic potential .

Advanced Research Questions

Q. How can contradictory findings regarding the neurotoxic potential of dimethyl malonate derivatives be reconciled in mechanistic studies?

Methodological Answer:

- In Vitro vs. In Vivo Discrepancies : While in vitro studies reported selective motor neuron death in rat spinal cord cultures, in vivo functional observation batteries (FOB) showed no adverse outcomes. To resolve this:

- Perform transcriptomic profiling to identify compensatory pathways in vivo.

- Use high-throughput ToxCast assays (e.g., 27 neurological endpoints) to validate bioactivity. Dimethyl malonate showed no activity in these assays, supporting low neurotoxic risk .

- Mechanistic Focus : Investigate oxidative stress markers (e.g., glutathione depletion) and glutamate receptor interactions, which are implicated in malonate-induced neurotoxicity .

Q. What computational strategies are effective in predicting the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

- Persistence : Use EPI Suite models to estimate biodegradation half-lives. Dimethyl malonate is predicted to degrade rapidly under aerobic conditions (half-life <30 days) .

- Bioaccumulation : Apply the BCFBAF model to calculate bioconcentration factors (BCF). Dimethyl malonate’s low log Kow (0.46) and high water solubility suggest negligible bioaccumulation .

- QSAR Validation : Cross-reference with experimental data (e.g., soil adsorption coefficients) to refine model accuracy .

Q. How can adsorption isotherm models be applied to study the interaction of dimethyl malonate esters with carbon-based nanomaterials?

Methodological Answer:

- Experimental Design : Prepare ester solutions (100–300 µg/mL) and expose to single-walled carbon nanotubes (SWCNTs) under controlled pH and temperature.

- Isotherm Analysis : Fit data to Freundlich (heterogeneous adsorption) or Langmuir (monolayer adsorption) models. For dimethyl malonate, Freundlich provided the best fit (R² >0.98), indicating multilayer adsorption on SWCNTs .

- Applications : Optimize nanomaterial-based purification systems for malonate esters in environmental or synthetic workflows .

Q. What methodological considerations are critical when designing enantioselective synthesis routes for malonate derivatives?

Methodological Answer:

- Catalyst Selection : Use bifunctional organocatalysts (e.g., benzimidazole derivatives) to stabilize transition states. For malonates, pKa differences between the catalyst and substrate (e.g., dimethyl malonate pKa =15.7 vs. acetylacetone pKa=13.3) dictate protonation efficiency and enantioselectivity .

- Reaction Monitoring : Track enantiomeric excess (ee) via chiral HPLC or NMR. Computational modeling (e.g., DFT) can predict transition state energies and optimize ee (e.g., 86% predicted vs. 78–81% experimental) .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance deprotonation and reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.